![molecular formula C17H11ClN2O2 B12618811 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-46-2](/img/structure/B12618811.png)
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a chemical compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloropyridin-3-ol with a suitable halogenating agent to form 5-chloropyridin-3-yl halide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-hydroxypyridine under basic conditions to form 6-[(5-chloropyridin-3-yl)oxy]pyridine.
Formylation: The final step involves the formylation of the coupled product using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of 2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid:
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol: A reduced derivative with different chemical properties.
6-[(5-Chloropyridin-3-yl)oxy]pyridine: A precursor in the synthesis of the target compound.
Uniqueness
2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzaldehyde group with a chloropyridinyl-substituted pyridine ring makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918138-46-2 |
|---|---|
Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
2-[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde |
InChI |
InChI=1S/C17H11ClN2O2/c18-14-7-15(10-19-9-14)22-17-6-5-12(8-20-17)16-4-2-1-3-13(16)11-21/h1-11H |
InChI Key |
JCRSPZOINYWAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


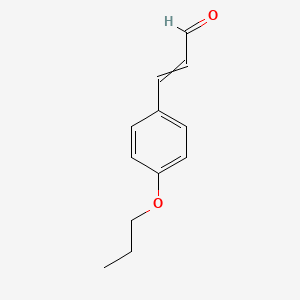
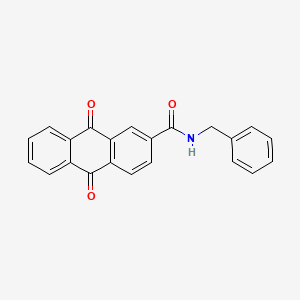
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)
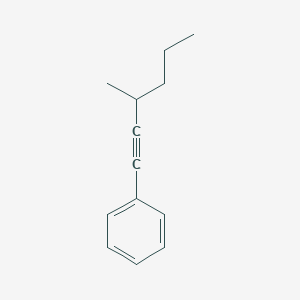
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
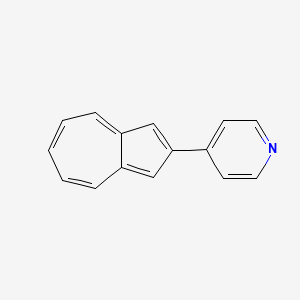
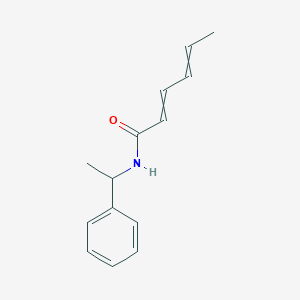
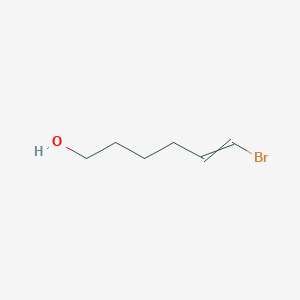
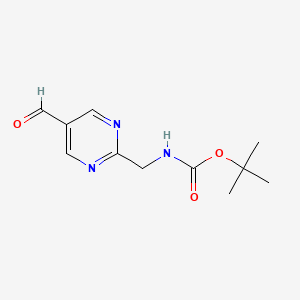

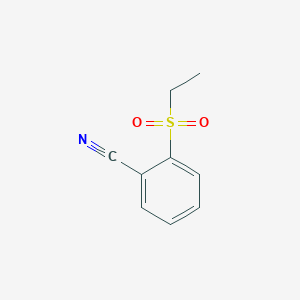
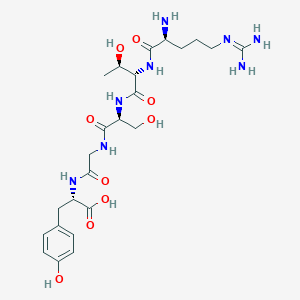
![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
